molecular formula C12H12O3 B6285209 (2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid CAS No. 59953-93-4

(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B6285209
CAS No.: 59953-93-4
M. Wt: 204.2
InChI Key:
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Description

(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a phenyl group substituted with a prop-2-en-1-yloxy group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-en-1-yloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding saturated carboxylic acid.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the phenyl and prop-2-en-1-yloxy groups allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(methoxy)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(ethoxy)phenyl]prop-2-enoic acid

Comparison: (2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

59953-93-4

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

0

Origin of Product

United States

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